2-Amino-4-hydroxynicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

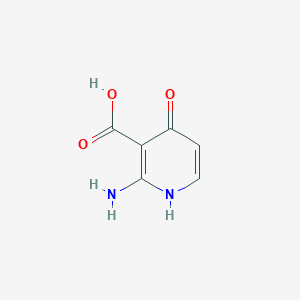

2-Amino-4-hydroxynicotinic acid is an organic compound with the molecular formula C6H6N2O3 It is a derivative of nicotinic acid, featuring an amino group at the 2-position and a hydroxyl group at the 4-position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxynicotinic acid can be achieved through several methods. One common approach involves the nitration of 2-amino-4-hydroxybenzoic acid, followed by reduction and cyclization to form the desired product. Another method includes the direct amination of 4-hydroxynicotinic acid using ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-hydroxynicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, such as alkylated or acylated compounds, which can have different properties and applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2-Amino-4-hydroxynicotinic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to nicotinic acid allows it to participate in reactions that yield biologically active molecules.

Case Study: Antiviral Properties

Recent studies have indicated that analogs of nicotinic acid derivatives, including this compound, exhibit antiviral activity against SARS-CoV-2. For instance, a synthesized compound demonstrated significant efficacy with an EC50 of 1.00 μM, showcasing the potential of this class of compounds in antiviral drug development .

Table 1: Antiviral Efficacy of Nicotinic Acid Derivatives

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Niclosamide Analog 21 | 1.00 | 4.73 | 4.73 |

Agricultural Applications

In agriculture, this compound is explored for its potential use as a plant growth regulator and pesticide precursor. Its derivatives may enhance crop resilience against pests and diseases.

Case Study: Synthesis of Agrochemicals

A study highlighted the synthesis of various agrochemical intermediates from this compound derivatives. These compounds demonstrated promising results in field trials, improving crop yield and resistance to biotic stressors .

Chemical Synthesis Applications

This compound is utilized as a reagent in organic synthesis, particularly in the production of dyes and other chemical intermediates.

Synthesis Methodology

The compound can be synthesized through a series of reactions involving nicotinic acid derivatives and specific reagents that enhance yield and purity. The method described includes the reaction of nicotinic acid with hydrogen peroxide in acidic conditions to produce high-purity derivatives suitable for further applications .

Table 2: Synthesis Pathways for this compound

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Nicotinic Acid + H₂O₂ | Acetic Acid, Reflux | 47 |

| 2 | Hydrolysis | Room Temperature | >99 |

Mecanismo De Acción

The mechanism of action of 2-Amino-4-hydroxynicotinic acid involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors in biological systems. These interactions can modulate biochemical pathways, leading to the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-3-hydroxynicotinic acid

- 2-Amino-5-hydroxynicotinic acid

- 4-Amino-3-hydroxynicotinic acid

Comparison

Compared to its similar compounds, 2-Amino-4-hydroxynicotinic acid is unique due to the specific positioning of the amino and hydroxyl groups on the pyridine ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for various applications.

Actividad Biológica

2-Amino-4-hydroxynicotinic acid (AHNA) is an organic compound derived from nicotinic acid, characterized by the presence of an amino group at the 2-position and a hydroxyl group at the 4-position on the pyridine ring. Its unique structure allows it to exhibit various biological activities, making it a subject of interest in pharmacological research.

- Molecular Formula : C₆H₆N₂O₃

- IUPAC Name : 2-amino-4-hydroxy-1H-pyridine-3-carboxylic acid

- InChI Key : JCXCDJBGYOJBNR-UHFFFAOYSA-N

The biological activity of AHNA is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino and hydroxyl groups facilitate the formation of hydrogen bonds, enabling AHNA to modulate various biochemical pathways. This interaction can influence enzyme activity and receptor binding, leading to diverse physiological effects.

Antimicrobial Properties

Research indicates that AHNA exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic pathways.

Anti-inflammatory Effects

AHNA has been studied for its anti-inflammatory properties, particularly in models of acute and chronic inflammation. It has been shown to reduce pro-inflammatory cytokine production and inhibit signaling pathways associated with inflammation, such as NF-kB activation. This suggests potential therapeutic applications in inflammatory diseases.

Neuroprotective Effects

Preclinical studies suggest that AHNA may offer neuroprotective benefits, potentially through its antioxidant properties. It has been observed to reduce oxidative stress markers in neuronal cells and enhance cell viability in models of neurodegeneration. This positions AHNA as a candidate for further investigation in neurodegenerative disorders.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduced cytokine levels in vitro | |

| Neuroprotective | Enhanced neuronal cell survival |

Case Study: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of AHNA against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent. The study concluded that AHNA could serve as a lead compound for developing new antibiotics .

Case Study: Anti-inflammatory Mechanism

In a model of lipopolysaccharide (LPS)-induced inflammation, AHNA significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that AHNA may exert its anti-inflammatory effects by inhibiting pro-inflammatory mediators, thereby offering therapeutic potential for conditions like rheumatoid arthritis .

Propiedades

IUPAC Name |

2-amino-4-oxo-1H-pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c7-5-4(6(10)11)3(9)1-2-8-5/h1-2H,(H,10,11)(H3,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCDJBGYOJBNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.